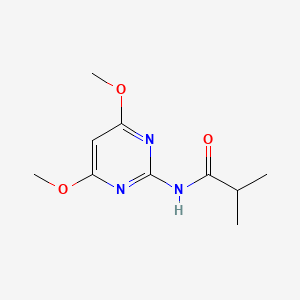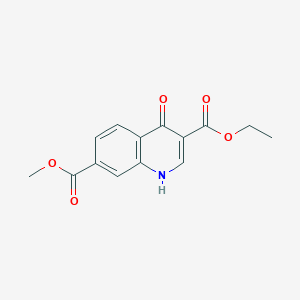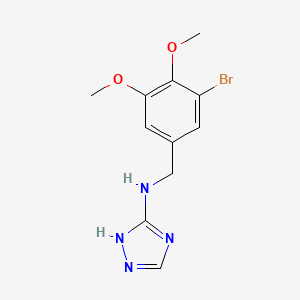![molecular formula C22H33N3O3 B5610837 9-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5610837.png)
9-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, including the subject compound, can be achieved through methods such as intramolecular spirocyclization of pyridine substrates and Michael addition reactions. These methods enable the incorporation of diverse functional groups and the construction of the spirocyclic framework characteristic of these compounds (Parameswarappa & Pigge, 2011; Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by X-ray diffraction and NMR analysis. These studies help elucidate the stereochemical arrangement and intermolecular interactions of the compound. For example, Zhu (2011) detailed the crystal structure of a related compound, providing insights into its spatial configuration and supramolecular interactions.
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives exhibit various chemical behaviors due to their functional groups. They can undergo reactions like Michael addition and react with electrophiles to form spirocyclic adducts or other derivatives (Cordes et al., 2013; Yang et al., 2008). These reactions are critical for modifying the compound for specific applications.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the compound's behavior in different environments. The studies by Pryde et al. (1962) and others provide valuable information on these aspects, helping in the formulation and handling of these compounds.
Chemical Properties Analysis
Chemical properties, including reactivity with other chemicals, stability under various conditions, and the ability to form polymers or complexes, are vital for practical applications. Research on the condensation polymers of related compounds (Pryde et al., 1962) and their potential as ligands in complex formation (Cordes et al., 2013) illustrates the chemical versatility of these molecules.
- Synthesis and structural analysis (Zhu, 2011)
- Antihypertensive diazaspiro[5.5]undecane derivatives (Clark et al., 1983)
- Intramolecular spirocyclization for synthesis (Parameswarappa & Pigge, 2011)
- Molecular structure analysis (Silaichev et al., 2012)
- Divergent synthesis of diazaspiro[5.5]undecanes (Yang et al., 2008)
- Condensation polymers from tetraoxaspiro[5.5]undecane (Pryde et al., 1962)
- Synthesis of 3,9-diazaspiro[5.5]undecane derivatives (Rice et al., 1964).
properties
IUPAC Name |
9-[(4-acetyl-1-methylpyrrol-2-yl)methyl]-2-(oxolan-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3/c1-17(26)18-12-19(23(2)13-18)14-24-9-7-22(8-10-24)6-5-21(27)25(16-22)15-20-4-3-11-28-20/h12-13,20H,3-11,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPABUUAZKWNMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)CN2CCC3(CCC(=O)N(C3)CC4CCCO4)CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS*,7aR*)-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5610759.png)


![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5610777.png)

![N,N-dimethyl-2-{(1S*,5R*)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]non-3-yl}acetamide](/img/structure/B5610786.png)

![2,8-dimethyl-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5610830.png)

![2-{(1S*,5R*)-3-[(3,5-dimethyl-4-isoxazolyl)methyl]-3,6-diazabicyclo[3.2.2]non-6-yl}-N-phenylacetamide](/img/structure/B5610857.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5610865.png)
![3-{2-oxo-2-[2-oxo-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]dec-8-yl]ethyl}imidazolidine-2,4-dione](/img/structure/B5610873.png)

